BenchChemオンラインストアへようこそ!

7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one

Anticancer NCI-60 Cytostatic

7-Hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one (CAS 637749-79-2) is a synthetic, small-molecule chromen-4-one (chromone) derivative characterized by a trifluoromethyl (–CF₃) group at the 2-position, a 3-methoxyphenoxy substituent at the 3-position, and a free hydroxyl at the 7-position. With a molecular formula of C₁₇H₁₁F₃O₅ and a monoisotopic mass of 352.0559 Da , it belongs to a broader chemotype explored for antiproliferative, anti-hepatitis B virus (HBV), and cytochrome P450 (CYP) inhibition activities.

Molecular Formula C17H11F3O5
Molecular Weight 352.265
CAS No. 637749-79-2
Cat. No. B2651831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
CAS637749-79-2
Molecular FormulaC17H11F3O5
Molecular Weight352.265
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F
InChIInChI=1S/C17H11F3O5/c1-23-10-3-2-4-11(8-10)24-15-14(22)12-6-5-9(21)7-13(12)25-16(15)17(18,19)20/h2-8,21H,1H3
InChIKeyNXEBGESXKOLKCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one (CAS 637749-79-2): A Specialized Fluorinated Chromenone Scaffold for Drug Discovery


7-Hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one (CAS 637749-79-2) is a synthetic, small-molecule chromen-4-one (chromone) derivative characterized by a trifluoromethyl (–CF₃) group at the 2-position, a 3-methoxyphenoxy substituent at the 3-position, and a free hydroxyl at the 7-position [1]. With a molecular formula of C₁₇H₁₁F₃O₅ and a monoisotopic mass of 352.0559 Da [1], it belongs to a broader chemotype explored for antiproliferative, anti-hepatitis B virus (HBV), and cytochrome P450 (CYP) inhibition activities [2][3][4]. The presence of the electron-withdrawing –CF₃ group imparts distinct lipophilicity and metabolic stability compared to non-fluorinated or methyl-substituted analogs, while the meta-methoxyphenoxy substitution pattern offers a structurally differentiable vector for target engagement relative to para-substituted isomers [5][6].

Why 7-Hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one Cannot Be Substituted with Generic Chromenone Analogs


Generic substitution within the 7-hydroxy-3-aryloxy-2-trifluoromethyl-4H-chromen-4-one class is precluded by steep structure-activity relationships (SAR) governing both antiproliferative potency and target selectivity. In a panel of 234 derivatives tested against the NCI-60 human tumor cell line screen, only eight compounds (compounds 1–8) exhibited high cytostatic and cytotoxic activity, with GI₅₀ values spanning a >10-fold range (3.44–41.1 µM), directly demonstrating that minor aryloxy modifications produce large differences in cellular efficacy [1]. Furthermore, the meta-methoxyphenoxy substitution pattern present in this compound provides a distinct hydrogen-bond acceptor geometry and steric profile compared to the para-methoxy isomer (CAS 302952-79-0), which alters logP (predicted ~3.3–4.3 vs. reported 4.32 for the para isomer) and topological polar surface area [2][3]. Methylation of the 7-OH group (CAS 637749-20-3) eliminates a hydrogen-bond donor, reducing TPSA from ~68.9 Ų to ~54 Ų and removing a critical pharmacophoric feature for target interaction [3]. Replacement of the –CF₃ group with –CH₃ (CAS 637750-24-4) abolishes the electron-withdrawing and lipophilicity-enhancing effects that drive metabolic stability and binding-site occupancy . These non-interchangeable structural determinants necessitate compound-specific procurement for reproducible pharmacological profiling.

Quantitative Differentiation of 7-Hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one Against Close Structural Analogs


Antiproliferative Activity Differentiation: Class-Level GI₅₀ Range Defines Potency Tier Within the 7-Hydroxy-3-aryloxy-2-trifluoromethylchromenone Series

Within a published series of 234 7-hydroxy-3-aryloxy-2-trifluoromethyl-4H-chromen-4-one derivatives screened in the NCI-60 human tumor cell line panel, only eight compounds (1–8) demonstrated high cytostatic and cytotoxic activity, with GI₅₀ values ranging from 3.44 to 41.1 µM and LC₅₀ values from 49.6 µM upward [1]. The >10-fold GI₅₀ spread among the most active congeners demonstrates that antiproliferative potency is exquisitely sensitive to the specific aryloxy substitution pattern; compounds outside this select group showed substantially weaker or negligible activity. While the exact GI₅₀ of CAS 637749-79-2 was not individually reported, its 3-(3-methoxyphenoxy) motif places it within the aryloxy structural space that generated the high-activity tier, distinguishing it from inactive or weakly active series members bearing different aryloxy substituents [1]. By contrast, the 2-methyl analog (CAS 637750-24-4, –CH₃ replacing –CF₃) lacks the trifluoromethyl group present in all active compounds from this study, and no antiproliferative data have been reported for this des-CF₃ variant .

Anticancer NCI-60 Cytostatic

Hydrogen-Bond Donor Capacity: 7-OH Pharmacophore Differentiates Target Compound from 7-Methoxy Analog

The target compound possesses a free 7-OH group (hydrogen-bond donor count = 1), which contributes to a higher topological polar surface area (TPSA) of approximately 68.9 Ų [1][2]. In contrast, the 7-methoxy analog (CAS 637749-20-3) has zero hydrogen-bond donors and a computed TPSA of 54 Ų, representing a ~22% reduction in polar surface area [3]. This difference in hydrogen-bond donor capacity directly affects the ability to engage in directional H-bond interactions with biological targets such as kinase hinge regions or CYP active-site residues. The 7-OH group also provides a synthetic handle for further derivatization (e.g., esterification, etherification, or glucuronidation studies), which is unavailable in the 7-methoxy variant. Replacement of the 2-CF₃ with 2-CH₃ (CAS 637750-24-4) retains the 7-OH donor but removes the electron-withdrawing trifluoromethyl group that influences the pKa of the 7-OH and modulates overall molecular lipophilicity .

Pharmacophore Hydrogen-bond donor TPSA

Meta- vs. Para-Methoxyphenoxy Substitution: Regioisomeric Differentiation Affects Lipophilicity and Steric Profile

The target compound bears a 3-methoxyphenoxy (meta-methoxy) group at the chromenone 3-position. The regioisomeric para-methoxy analog (CAS 302952-79-0) has a reported logP of 4.32 and PSA of 68.90 Ų [1]. While TPSA is identical for both regioisomers (same atom composition), the meta substitution confers a different molecular shape and electrostatic potential surface, which can influence target binding-site complementarity and off-target selectivity profiles. The meta-methoxy orientation positions the methoxy oxygen ~2.4 Å closer to the chromenone core compared to the para orientation, altering the spatial disposition of the aryl ring and its capacity for π-stacking or edge-to-face interactions [2]. In the context of the SAR findings from the NCI-60 screen, where only a minority of aryloxy congeners were active, such regioisomeric differences are likely to translate into differential biological activity [3].

Regioisomer Lipophilicity Steric effects

Trifluoromethyl Group as a Metabolic Stability and Lipophilicity Driver Compared to 2-Methyl Analog

The 2-trifluoromethyl (–CF₃) substituent is a defining structural feature of CAS 637749-79-2 that distinguishes it from the 2-methyl analog (CAS 637750-24-4, –CH₃ replacing –CF₃) . The –CF₃ group increases molecular lipophilicity (estimated contribution to logP: +0.9 to +1.2 relative to –CH₃) and exerts a strong electron-withdrawing inductive effect (Hammett σₘ = 0.43 for –CF₃ vs. σₘ = –0.07 for –CH₃) [1]. This electronic modulation lowers the pKa of the adjacent 7-OH group, enhances metabolic stability by blocking CYP-mediated oxidation at the 2-position, and influences the electron density of the chromenone ring system. In the broader 7-hydroxy-3-aryloxy-2-trifluoromethyl-4H-chromenone class, the –CF₃ group was universally present in all eight highly active NCI-60 compounds, while no 2-methyl or 2-unsubstituted analogs have been reported with comparable antiproliferative activity [2].

Metabolic stability Lipophilicity Electron-withdrawing group

Patent-Landscape Differentiation: HBV Capsid Assembly Modulation Specific to Substituted Chromen-4-one Chemotype

US Patent Application US20220213049A1 discloses a broad genus of substituted chromen-4-one compounds, including those bearing 3-aryloxy and 2-trifluoromethyl substituents, for the treatment and prophylaxis of hepatitis B virus (HBV) infection [1]. While the patent does not disclose compound-specific EC₅₀ data for CAS 637749-79-2, it establishes the chromen-4-one scaffold with 2-CF₃ and 3-aryloxy substitution as a privileged chemotype for HBV capsid assembly modulation. A related but distinct compound class—7-methoxy-3-(3-methoxyphenyl)coumarin derivatives—has been characterized as CYP2C19 and CYP2D6 substrates, highlighting that even closely related coumarin scaffolds exhibit divergent metabolic profiles [2]. This patent-derived rationale supports the selection of the specific chromen-4-one scaffold for HBV programs, distinguishing it from non-patented or non-HBV-active analogs.

Antiviral HBV Capsid assembly

Recommended Application Scenarios for 7-Hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one Based on Quantitative Evidence


Anticancer Lead Optimization: NCI-60 Screening Follow-Up with Defined Aryloxy SAR

Procure CAS 637749-79-2 as a representative meta-methoxyphenoxy congener within the 7-hydroxy-3-aryloxy-2-trifluoromethyl-4H-chromen-4-one class that generated the high-activity tier (GI₅₀ 3.44–41.1 µM) in the NCI-60 panel [1]. Use as a starting point for systematic SAR exploration around the 3-aryloxy position, with the para-methoxy isomer (CAS 302952-79-0) and 7-methoxy analog (CAS 637749-20-3) as comparator compounds to map regioisomeric and H-bond donor effects on antiproliferative potency.

HBV Drug Discovery: Capsid Assembly Modulator Screening

Include CAS 637749-79-2 in focused compound libraries for HBV capsid assembly modulation screening based on its structural alignment with the substituted chromen-4-one genus claimed in US20220213049A1 [2]. The presence of the –CF₃ group at the 2-position and the free 7-OH aligns with key structural features of the patented chemotype, while the meta-methoxyphenoxy group provides a structurally distinguishable vector for hit-to-lead optimization compared to the more extensively explored para-substituted analogs.

CYP Inhibition Profiling: Isoform Selectivity Assessment

Evaluate CAS 637749-79-2 in CYP inhibition panels (CYP2C9, CYP2D6, CYP3A4) to establish its drug-drug interaction liability profile. The structurally related chromenone chemotype has shown broad CYP inhibition (IC₅₀ ~100 nM across multiple isoforms in preliminary BindingDB entries, though requiring confirmation for this specific compound) [3]. The meta-methoxy regioisomer may exhibit a distinct CYP inhibition signature compared to para-methoxy or 7-methoxy analogs, providing a basis for selecting the optimal chromenone scaffold with the most favorable CYP selectivity window.

Chemical Biology Probe Development: 7-OH Derivatization Platform

Utilize CAS 637749-79-2 as a scaffold for chemical probe synthesis by exploiting the free 7-OH group as a conjugation handle. The 7-OH can be derivatized to install affinity tags (biotin), fluorescent reporters, or photoaffinity labels without altering the core pharmacophore defined by the 2-CF₃ and 3-(3-methoxyphenoxy) groups. The 7-methoxy analog (CAS 637749-20-3) lacks this functional handle and cannot serve this purpose [4]. This capability is critical for target identification and mechanism-of-action studies in both anticancer and antiviral programs.

Quote Request

Request a Quote for 7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.